REACTION_CXSMILES
|
Br[CH:2](Br)[C:3](=O)[C:4]([F:7])([F:6])[F:5].C([O-])(=O)C.[Na+].Br.Br.[NH2:17][CH2:18][C:19]([NH2:21])=[NH:20].[OH-].[Na+]>O.CO>[NH2:21][C:19]1[CH:18]=[N:17][CH:2]=[C:3]([C:4]([F:7])([F:6])[F:5])[N:20]=1 |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(C(F)(F)F)=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
aminoacetamidine dihydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.Br.NCC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 6.6 g
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
ADDITION
|
Details
|
added dropwise to a solution of 6 g
|
Type
|
ADDITION
|
Details
|
followed by the addition of a solution of 3.6 g
|
Type
|
CONCENTRATION
|
Details
|
The reaction product mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
There was obtained product
|
Type
|
CUSTOM
|
Details
|
after recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of benzene and hexane
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=CN=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |